

(R)-Carbinoxamine Maleate: A Comparative Guide to its Antiviral Activity Against Influenza Viruses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbinoxamine maleate, (R)-*

Cat. No.: *B15188262*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral activity of (R)-Carbinoxamine maleate (CAM), an FDA-approved first-generation antihistamine, against a range of influenza viruses. Through a detailed comparison with established antiviral drugs, this document serves as a valuable resource for researchers exploring novel therapeutic strategies for influenza treatment. The data presented herein is compiled from peer-reviewed studies and is intended to facilitate an objective evaluation of CAM's potential as a repurposed antiviral agent.

Executive Summary

(R)-Carbinoxamine maleate has demonstrated potent in vitro and in vivo antiviral activity against a broad spectrum of influenza A and B viruses.^{[1][2][3][4][5]} Mechanistic studies reveal that CAM inhibits viral entry into host cells by interfering with the endocytosis process, a crucial early step in the influenza virus life cycle.^{[1][2][3]} This guide presents a comparative analysis of the 50% inhibitory concentration (IC₅₀) of CAM against various influenza strains alongside commercially available antiviral drugs, including Oseltamivir, Zanamivir, Peramivir, and Baloxavir marboxil. Detailed experimental protocols and visual diagrams of the relevant biological pathways and experimental workflows are also provided to support further research and development.

Comparative Antiviral Activity

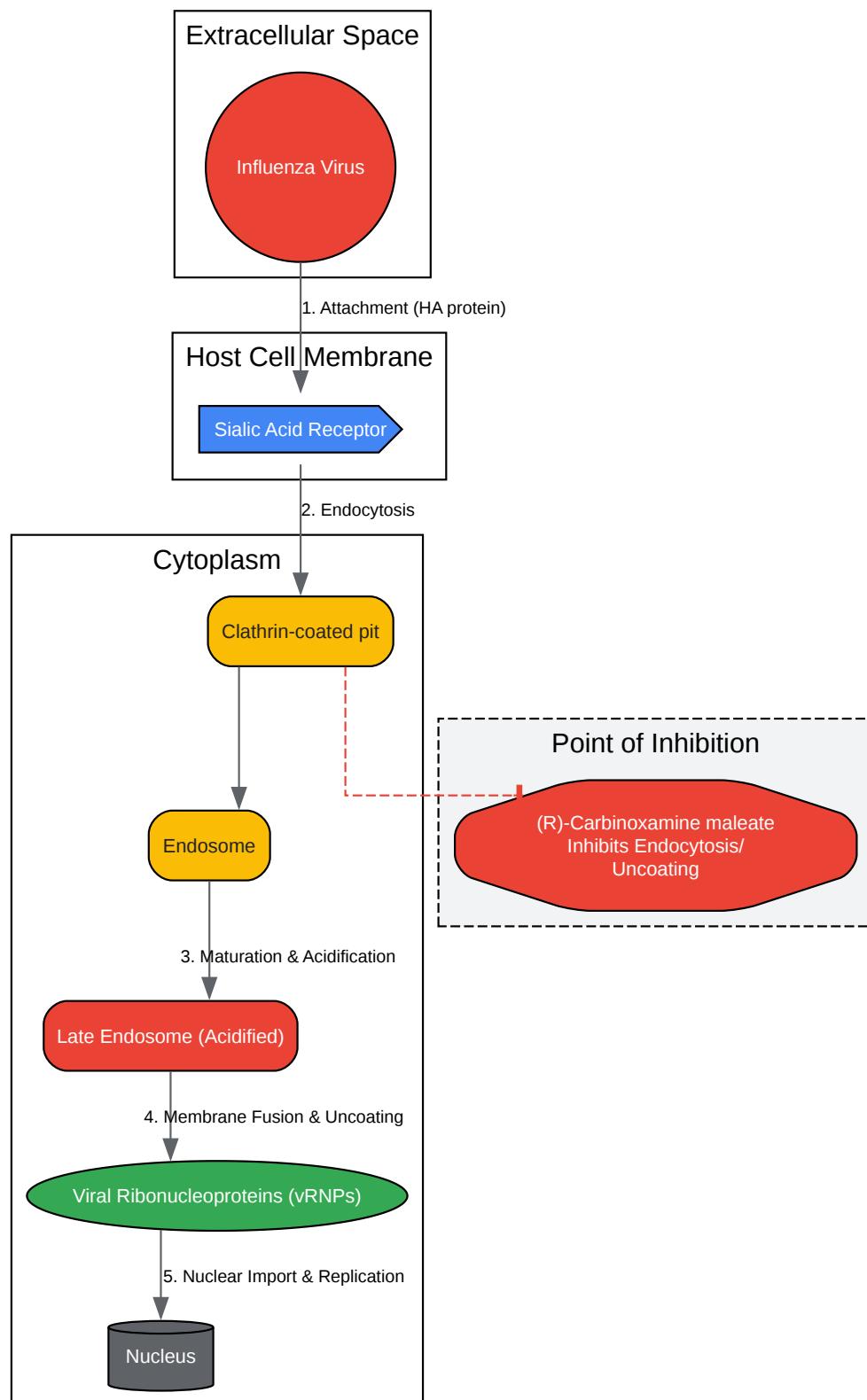
The antiviral efficacy of (R)-Carbinoxamine maleate was evaluated against several influenza virus strains using a Cytopathic Effect (CPE) reduction assay. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of CAM and provide a comparison with other commercially available antiviral drugs. It is important to note that direct comparisons of IC50 values can be influenced by the specific assay conditions, cell lines, and virus strains used in different studies. Where direct head-to-head data is unavailable, results from studies with similar methodologies and viral subtypes are presented.

Table 1: In Vitro Antiviral Activity of (R)-Carbinoxamine maleate against Influenza A Viruses

Virus Strain	(R)-Carbinoxamine maleate (CAM) IC50 (µM)[2]	Oseltamivir IC50 (nM)	Zanamivir IC50 (nM)	Peramivir IC50 (nM)	Baloxavir marboxil IC50 (nM)
A/Shanghai/4664T/2013(H7N9)	3.56	~1.1-1.9 (for H7N9)[6]	~3.3-6.2 (for H7N9)[7]	~0.1-0.5 (for H7N9)[7]	Data not available
A/Shanghai/37T/2009(H1N1)	4.2	~0.3-1.3 (for H1N1pdm09)[8]	~0.5-1.5 (for H1N1pdm09)[8]	~0.1-0.4 (for H1N1pdm09)[9]	~0.28 (for A(H1N1)pdm09)[10]
A/Puerto Rico/8/1934(H1N1)	24.7	~1.0-10 (for H1N1)	~0.5-2.0 (for H1N1)	~16.19-25.02 (for H1N1)[11]	Data not available
A/Guizhou/54/1989(H3N2)	11.5	~0.5-2.0 (for H3N2)[12]	~1.0-5.0 (for H3N2)[12]	~0.1-0.5 (for H3N2)	~0.16 (for A(H3N2))[10][13]

Table 2: In Vitro Antiviral Activity of (R)-Carbinoxamine maleate against Influenza B Virus

Virus Strain	(R)- Carbinoxam ine maleate (CAM) IC50 (μ M) ^[2]	Oseltamivir IC50 (nM)	Zanamivir IC50 (nM)	Peramivir IC50 (nM)	Baloxavir marboxil IC50 (nM)
B/Shanghai/2 017(BY) (Yamagata lineage)	13.8	~20-100 (for Yamagata lineage) ^[14]	~5-20 (for Yamagata lineage) ^[15]	~0.74 (for Influenza B) ^{[9][16]}	~2.43 (for B/Yamagata- lineage) ^[10]


Table 3: Cytotoxicity of (R)-Carbinoxamine maleate

Cell Line	(R)-Carbinoxamine maleate (CAM) CC50 (μ M) ^[2]
MDCK	>100

Mechanism of Action: Inhibition of Viral Entry

Studies have indicated that (R)-Carbinoxamine maleate does not inhibit the neuraminidase activity or the hemagglutinin-mediated attachment of the influenza virus to the host cell surface. [2][3] Instead, its antiviral activity is attributed to the blockade of a later stage in the viral entry process, specifically the endocytosis and subsequent uncoating of the virus within the host cell. [17][18][19][20][21]

The following diagram illustrates the influenza virus entry and uncoating pathway, highlighting the proposed point of intervention for (R)-Carbinoxamine maleate.

[Click to download full resolution via product page](#)

Influenza virus entry and proposed inhibition by (R)-Carbinoxamine maleate.

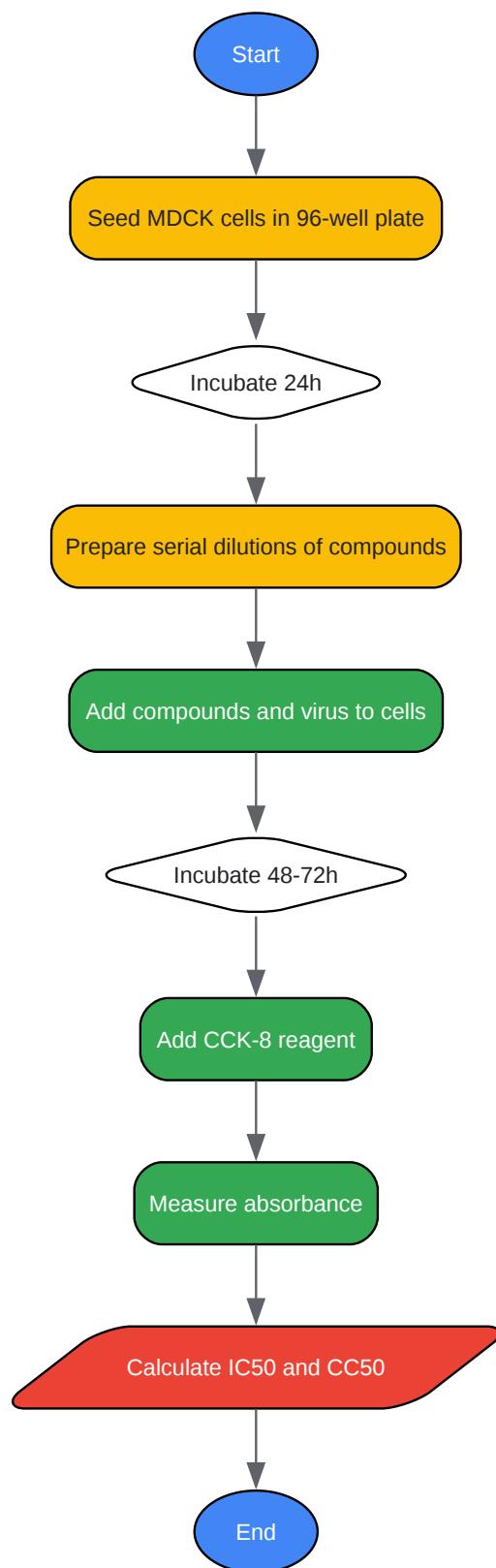
Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the antiviral activity of (R)-Carbinoxamine maleate.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell death.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:


- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Influenza virus stock
- (R)-Carbinoxamine maleate and other test compounds
- Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare serial dilutions of (R)-Carbinoxamine maleate and control antiviral drugs in serum-free DMEM.
- Infection and Treatment:

- Remove the growth medium from the MDCK cell monolayer.
- Add the diluted compounds to the respective wells.
- Add the influenza virus stock at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
- Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, for cytotoxicity assessment).
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
- Viability Assessment:
 - Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the viral CPE) and the CC₅₀ value (the concentration of the compound that causes 50% cytotoxicity) using a dose-response curve analysis.

The following diagram outlines the experimental workflow for the CPE reduction assay.

[Click to download full resolution via product page](#)

Experimental workflow for the Cytopathic Effect (CPE) reduction assay.

Conclusion and Future Directions

The presented data strongly suggests that (R)-Carbinoxamine maleate possesses significant antiviral activity against a range of influenza viruses. Its mechanism of action, targeting the host-cell process of endocytosis, presents a potentially lower barrier to the development of viral resistance compared to drugs that target specific viral proteins. The favorable in vitro therapeutic index warrants further investigation into its clinical utility.

Future research should focus on:

- In vivo efficacy studies in relevant animal models for a wider range of influenza strains.
- Pharmacokinetic and pharmacodynamic studies to determine optimal dosing and delivery routes for antiviral applications.
- Elucidation of the precise molecular target of (R)-Carbinoxamine maleate within the endocytic pathway.
- Combination studies with existing antiviral drugs to explore potential synergistic effects.

The repurposing of an existing, FDA-approved drug like (R)-Carbinoxamine maleate offers a promising and accelerated pathway to novel influenza therapies. The information compiled in this guide provides a solid foundation for researchers to build upon in their efforts to combat influenza virus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [scite.ai]
- 4. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Influenza A(H7N9) virus gains neuraminidase inhibitor resistance without loss of in vivo virulence or transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Intravenous Peramivir for Treatment of Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peramivir and Iaininamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Influenza A(H3N2) virus exhibiting reduced susceptibility to baloxavir due to a polymerase acidic subunit I38T substitution detected from a hospitalised child without prior baloxavir treatment, Japan, January 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of influenza B viruses with reduced susceptibility to influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influenza - Wikipedia [en.wikipedia.org]

- 21. How Influenza Virus Uses Host Cell Pathways during Uncoating [mdpi.com]
- 22. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 23. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. pblassaysci.com [pblassaysci.com]
- 26. asm.org [asm.org]
- To cite this document: BenchChem. [(R)-Carbinoxamine Maleate: A Comparative Guide to its Antiviral Activity Against Influenza Viruses]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15188262#validating-the-antiviral-activity-of-r-carbinoxamine-maleate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com